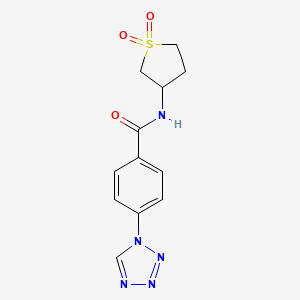

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two distinct functional groups:

Properties

Molecular Formula |

C12H13N5O3S |

|---|---|

Molecular Weight |

307.33 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C12H13N5O3S/c18-12(14-10-5-6-21(19,20)7-10)9-1-3-11(4-2-9)17-8-13-15-16-17/h1-4,8,10H,5-7H2,(H,14,18) |

InChI Key |

HATYGQSTEVICKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzamide Derivatives with Heterocyclic Substituents

LMM5 and LMM11 ()

These compounds share a benzamide backbone but differ in substituents:

- LMM5 : Contains a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group.

- LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-substituted oxadiazole.

| Compound | Substituents | Activity (vs. Fluconazole) | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| LMM5 | Oxadiazole, sulfamoyl | Antifungal (IC50 not reported) | Replaces tetrazole with oxadiazole; lacks sulfone |

| LMM11 | Furan-oxadiazole, sulfamoyl | Antifungal (IC50 not reported) | Heterocyclic diversity; no tetrahydrothiophene |

| Target Compound | Tetrazole, sulfone-tetrahydrothiophene | Unknown | Unique sulfone-tetrahydrothiophene core |

Key Findings :

Benzamides with Imidazole and Related Moieties ()

Compounds such as 3d (4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide) highlight the role of nitrogen-rich heterocycles:

| Compound | Substituents | Pharmacological Relevance | Key Differences vs. Target Compound |

|---|---|---|---|

| 3d | Imidazole, urea-ethyl chain | Enzyme inhibition | Imidazole (basic) vs. tetrazole (acidic) |

| Target Compound | Tetrazole, sulfone-tetrahydrothiophene | Unknown | Sulfone group enhances polarity |

Key Findings :

Thiadiazole-Fused Derivatives ()

Synthetic routes for thiadiazole-fused benzodioxine derivatives (e.g., compound II ) emphasize sulfur-containing heterocycles:

| Compound | Core Structure | Functional Groups | Key Differences vs. Target Compound |

|---|---|---|---|

| II | Benzodioxine-thiadiazole | Thiosemicarbazide | Fused ring system; no sulfone |

| Target Compound | Benzamide-tetrazole | Sulfone-tetrahydrothiophene | Simpler scaffold; sulfone modification |

Key Findings :

Sulfur-Containing Analogs ()

Compounds like 724757-73-7 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide) highlight sulfur’s role in bioactivity:

| Compound | Sulfur Functionality | Structural Features | Key Differences vs. Target Compound |

|---|---|---|---|

| 724757-73-7 | Phenylthioacetamide | Benzimidazole, thioether | No sulfone; aromatic benzimidazole |

| Target Compound | Sulfone-tetrahydrothiophene | Tetrazole | Sulfone oxidation state; tetrahydrothiophene |

Key Findings :

- The sulfone group in the target compound may improve oxidative stability compared to thioether-containing analogs.

- The tetrahydrothiophene ring offers conformational rigidity absent in linear thioacetamide chains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.